molecular formula C8H9N5 B1527465 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine CAS No. 1247729-63-0

1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine

Cat. No. B1527465
CAS RN: 1247729-63-0
M. Wt: 175.19 g/mol
InChI Key: VVHPFQMSFKQDBI-UHFFFAOYSA-N
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Description

“1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine” is a heterocyclic compound with a molecular weight of 175.19 g/mol . It has promising applications in medicinal and other fields.


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine”, involves various methods. These methods are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are considered in the synthesis process .


Molecular Structure Analysis

The molecular structure of “1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine” is represented by the InChI code 1S/C8H9N5/c9-7-2-5-13(12-7)6-8-10-3-1-4-11-8/h1-5H,6H2,(H2,9,12) . The InChI key is VVHPFQMSFKQDBI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine” are diverse. For instance, it can participate in a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation . This reaction enables an efficient and facile synthesis of structurally important pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine” include a molecular weight of 175.19 g/mol .

Scientific Research Applications

Antitumor, Antifungal, and Antibacterial Applications

  • Synthesis and Bioactivities of Pyrazole Derivatives : A study explored the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine derivatives and their bioactivity against breast cancer and microbes. The compounds demonstrated significant biological activity, confirmed through crystallographic analysis and theoretical calculations (Titi et al., 2020).

Insecticidal and Antibacterial Potential

  • Microwave Irradiative Cyclocondensation : Research focused on the synthesis of pyrimidine linked pyrazol-3-yl amines by cyclocondensation under microwave irradiation. The compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential, showing promising results (Deohate & Palaspagar, 2020).

Safety And Hazards

The safety data sheet for a similar compound, “1-Methyl-1H-pyrazol-3-amine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine” could involve further optimization as anticancer agents . It’s also noted that pyrazole compounds are rarely found in natural products, which is probably related to the difficulty of N-N bond formation by living organisms . This suggests potential research directions in exploring the synthesis of these compounds by living organisms.

properties

IUPAC Name

1-(pyrimidin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-7-2-5-13(12-7)6-8-10-3-1-4-11-8/h1-5H,6H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHPFQMSFKQDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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